molecular formula C9H21N B1594703 tert-Amyl-tert-butylamine CAS No. 2085-66-7

tert-Amyl-tert-butylamine

Cat. No.: B1594703
CAS No.: 2085-66-7
M. Wt: 143.27 g/mol
InChI Key: KZOPSPQZLMCNPF-UHFFFAOYSA-N
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Description

tert-Amyl-tert-butylamine: is a sterically hindered secondary alkyl amine It is known for its unique structure, which includes both tert-amyl and tert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Amyl-tert-butylamine can be synthesized through various methods. One eco-friendly method involves electrosynthesis, which is a one-pot process . This method is advantageous due to its environmental benefits and efficiency.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is likely that similar methods to those used for other tert-alkylamines, such as direct amination of alkenes using zeolite catalysts, could be employed .

Chemical Reactions Analysis

Types of Reactions: tert-Amyl-tert-butylamine can undergo several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine into corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the amine into simpler amines or hydrocarbons.

    Substitution: This involves replacing one functional group in the molecule with another, often using reagents like halogens or other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Halogens like chlorine (Cl2) or bromine (Br2) are often used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides or nitro compounds, while reduction could produce simpler amines or hydrocarbons.

Scientific Research Applications

tert-Amyl-tert-butylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Amyl-tert-butylamine involves its interaction with various molecular targets. As a secondary amine, it can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. This reactivity is influenced by the steric hindrance provided by the tert-amyl and tert-butyl groups, which can affect the compound’s overall reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

    tert-Butylamine: A simpler tert-alkylamine with a single tert-butyl group.

    tert-Amylamine: Contains a tert-amyl group but lacks the additional tert-butyl group.

    tert-Octylamine: A larger tert-alkylamine with an octyl group.

Uniqueness: tert-Amyl-tert-butylamine is unique due to the presence of both tert-amyl and tert-butyl groups, which provide significant steric hindrance. This makes it particularly useful in reactions where such hindrance is beneficial, such as in the formation of sterically hindered amines or in reactions requiring high selectivity .

Properties

IUPAC Name

N-tert-butyl-2-methylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N/c1-7-9(5,6)10-8(2,3)4/h10H,7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZOPSPQZLMCNPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50274572
Record name tert-Amyl-tert-butylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2085-66-7
Record name tert-Amyl-tert-butylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Amyl-tert-butylamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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